N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide
Description
This compound features a cyclohexanecarboxamide core linked via a methyl group to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group at the 1-position.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-9-7-16(8-10-17)21-13-14(11-18(21)22)12-20-19(23)15-5-3-2-4-6-15/h7-10,14-15H,2-6,11-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSKIUWDDVDHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound with a high yield of 88% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyrrolidinone and cyclohexanecarboxamide moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. One known target is the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is activated by the compound . This activation leads to the modulation of intracellular calcium levels, affecting various cellular processes.
Comparison with Similar Compounds
Structural Analogues in Cyclohexanecarboxamide Derivatives
Several compounds in and share the cyclohexanecarboxamide backbone but differ in substituents:
Key Observations :
Role of the Pyrrolidinone Scaffold
The 5-oxopyrrolidin-3-yl group is a hallmark of neuroactive compounds (e.g., racetams) due to its hydrogen-bonding capacity. In 1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide (), the pyrrolidinone ring may stabilize interactions with biological targets, though the 3-methylphenyl substituent likely reduces solubility compared to the 4-methoxyphenyl group in the target compound .
Substituent Effects on Physicochemical Properties
4-Methoxy vs. 4-Methyl Phenyl Groups :
- Compounds with 4-methoxyphenyl (e.g., 3f) exhibit lower melting points (103°C) than 4-methylphenyl analogs (e.g., 3e, m.p. 83°C), likely due to reduced crystal lattice stability from the methoxy group’s bulk .
- The electron-donating methoxy group may enhance metabolic stability compared to methyl substituents, as seen in Formoterol-related compounds () .
- Cyanomethylamino vs. Simple Amino Groups: The cyanomethylamino group in 3f increases yield (97% vs. 75% for 2f) but lowers melting point (103°C vs. 110°C for 2f), indicating a trade-off between synthetic efficiency and crystalline stability .
Complex Derivatives and Patent Literature
However, the target compound lacks fluorination, suggesting a balance between solubility and membrane permeability .
Biological Activity
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 330.43 g/mol. Its structure features a pyrrolidinone ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.43 g/mol |
| CAS Number | 954628-10-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may activate the transient receptor potential cation channel subfamily M member 8 (TRPM8) , which is involved in various physiological processes including pain sensation and thermoregulation.
Additionally, the compound has been studied for its effects on various cancer cell lines, suggesting potential anticancer properties. Its structural features allow it to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Biological Activities
-
Anticancer Activity :
- This compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated that it can induce apoptosis in malignant cells by targeting specific pathways associated with cancer progression.
-
Antimicrobial Properties :
- Preliminary research indicates that derivatives of this compound may possess antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
-
Analgesic Effects :
- The activation of TRPM8 may also contribute to analgesic effects, making this compound a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Anticancer Properties : A study published in PubMed explored the efficacy of similar compounds against breast cancer cell lines, highlighting their ability to inhibit cell proliferation through apoptosis induction .
- Enzyme Inhibition Studies : Research focusing on the inhibition of HDACs by oxadiazole derivatives indicated that modifications to the chemical structure could enhance their potency against cancer cells, suggesting a similar approach could be applied to this compound .
Q & A
Q. What are the optimized synthetic routes for N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclohexanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitutions and cyclization. Key steps include:
- Step 1 : Formation of the pyrrolidinone ring via cyclization of a β-ketoamide intermediate under acidic conditions (e.g., HCl/EtOH, 60°C) .
- Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki coupling using Pd(PPh₃)₄ as a catalyst .
- Step 3 : Amidation of the cyclohexanecarboxylic acid with the pyrrolidinone intermediate using DCC/DMAP in dry THF .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and catalyst loading (1–5 mol%) significantly affect yield (60–85%) and purity (>95% by HPLC) .
Q. What analytical techniques are most effective for characterizing this compound, and what key parameters should be monitored?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, cyclohexane protons at δ ~1.2–2.1 ppm) .
- HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion detection (expected [M+H]⁺ ~403.2 m/z) .
- X-ray Crystallography : To resolve stereochemistry of the pyrrolidinone ring and cyclohexane conformation .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- In Vitro Assays : Screen against kinase targets (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Molecular Docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets, focusing on hydrogen bonding with the carboxamide group .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Comparative Studies : Replicate assays in parallel with positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural Validation : Confirm batch-to-batch consistency via 2D NMR (HSQC, NOESY) .
Q. What computational approaches are recommended for elucidating structure-activity relationships (SAR)?
- Methodological Answer :
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with IC₅₀ values .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å) .
- Substituent Analysis : Compare analogues (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) using free-energy perturbation (FEP) calculations .
Q. What methodologies are critical for assessing pharmacokinetics and toxicity (ADMET)?
- Methodological Answer :
- In Vitro ADMET :
- Permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor half-life .
- In Vivo Toxicity : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis of liver/kidney tissues .
Key Findings
- The 4-methoxyphenyl group enhances kinase inhibition potency compared to chloro or methyl substituents .
- Stereochemistry at the pyrrolidinone C3 position critically impacts target selectivity (e.g., >10-fold difference in EGFR vs. PI3K activity) .
- Poor aqueous solubility (<0.1 mg/mL) necessitates formulation optimization (e.g., PEGylation or nanoemulsions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
